molecular formula C14H12N2O B13121709 2-(N-(4-hydroxyphenyl)anilino)acetonitrile

2-(N-(4-hydroxyphenyl)anilino)acetonitrile

Cat. No.: B13121709
M. Wt: 224.26 g/mol
InChI Key: SBNUCNRCXBGWDU-UHFFFAOYSA-N
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Description

2-(N-(4-hydroxyphenyl)anilino)acetonitrile is an organic compound with a complex structure that includes both aromatic and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(4-hydroxyphenyl)anilino)acetonitrile typically involves the reaction of 4-hydroxyaniline with acetonitrile under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(N-(4-hydroxyphenyl)anilino)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted anilines or phenols.

Scientific Research Applications

2-(N-(4-hydroxyphenyl)anilino)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(N-(4-hydroxyphenyl)anilino)acetonitrile involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(N-(4-hydroxyphenyl)anilino)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

2-(N-(4-hydroxyphenyl)anilino)acetonitrile

InChI

InChI=1S/C14H12N2O/c15-10-11-16(12-4-2-1-3-5-12)13-6-8-14(17)9-7-13/h1-9,17H,11H2

InChI Key

SBNUCNRCXBGWDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CC#N)C2=CC=C(C=C2)O

Origin of Product

United States

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